

Introduction: The Versatility of a Substituted Arylboronic Acid

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Compound of Interest

Compound Name: *2-Hydroxy-3-methylphenylboronic acid*

Cat. No.: *B1592333*

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2-Hydroxy-3-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a hydroxyl group, a methyl group, and a boronic acid moiety. Its strategic placement of functional groups—an ortho-hydroxyl and a meta-methyl group relative to the boronic acid—imparts unique reactivity and utility, establishing it as a valuable building block in modern organic synthesis. Arylboronic acids are foundational reagents in the construction of complex molecular architectures, prized for their stability, low toxicity, and versatile reactivity in cross-coupling reactions.^[1] This guide offers a comprehensive exploration of the chemical properties, reactivity, and practical applications of **2-Hydroxy-3-methylphenylboronic acid**, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its successful application in synthesis and analysis.

Physicochemical Properties

The physical and chemical characteristics of **2-Hydroxy-3-methylphenylboronic acid** are summarized below. These properties are critical for determining appropriate storage, handling, and reaction conditions.

Property	Value	Source(s)
CAS Number	259209-22-8	[2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₉ BO ₃	[2] [6]
Molecular Weight	151.96 g/mol	[2] [6]
Appearance	White to off-white solid	[7]
Boiling Point	336.8 ± 52.0 °C (Predicted)	[7]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[7]
pKa	8.71 ± 0.58 (Predicted)	[7]
Storage Conditions	2-8°C, under inert atmosphere, moisture sensitive	[8]

Solubility Insights: While extensive quantitative solubility data for this specific compound is not readily available, its solubility profile can be inferred from its structure and data on analogous compounds like phenylboronic acid.[\[9\]](#)[\[10\]](#)

- High Solubility: Expected in polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone), as well as DMSO.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- Moderate Solubility: Likely soluble in solvents like chloroform.[\[9\]](#)[\[11\]](#)
- Low Solubility: Generally exhibits low solubility in nonpolar hydrocarbon solvents like methylcyclohexane.[\[9\]](#)[\[11\]](#) The presence of the hydroxyl group enhances its ability to form hydrogen bonds, influencing its solubility in protic solvents.

Thermal Stability and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[\[9\]](#)[\[11\]](#)[\[13\]](#) This is a reversible equilibrium reaction where three molecules of the boronic acid condense, eliminating three molecules of water. The presence of boroxine in a sample of **2-Hydroxy-3-methylphenylboronic acid** is common and can affect reactivity and analytical characterization. The hydrolysis of the boroxine back to the boronic acid is typically rapid in the presence of water.[\[13\]](#) Incorporating boron into polymer structures has been shown to enhance thermal stability.[\[14\]](#)

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the structure and purity of **2-Hydroxy-3-methylphenylboronic acid**.^{[15][16][17][18]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum would display distinct signals for the three aromatic protons, a singlet for the methyl group (around 2.2-2.5 ppm), and broad singlets for the phenolic hydroxyl and the two boronic acid hydroxyl protons. The latter are often exchangeable with D₂O.
 - ¹³C NMR: The spectrum would show seven distinct carbon signals: four for the aromatic carbons (two substituted, two unsubstituted), one for the methyl carbon, and a characteristic signal for the carbon atom attached to the boron, which would appear at a relatively downfield chemical shift.
- Infrared (IR) Spectroscopy:
 - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and boronic acid hydroxyl groups.
 - Strong absorption bands around 1300-1400 cm⁻¹ are characteristic of the B-O stretching vibration.
 - C-H stretching vibrations for the aromatic ring and the methyl group would appear around 2850-3100 cm⁻¹.
- Mass Spectrometry (MS):
 - The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of fragmentation patterns can provide further structural confirmation, such as the loss of water or hydroxyl groups.

Core Reactivity and Synthetic Applications

2-Hydroxy-3-methylphenylboronic acid is a versatile reagent primarily utilized in palladium- and copper-catalyzed cross-coupling reactions. The ortho-hydroxyl group can play a significant

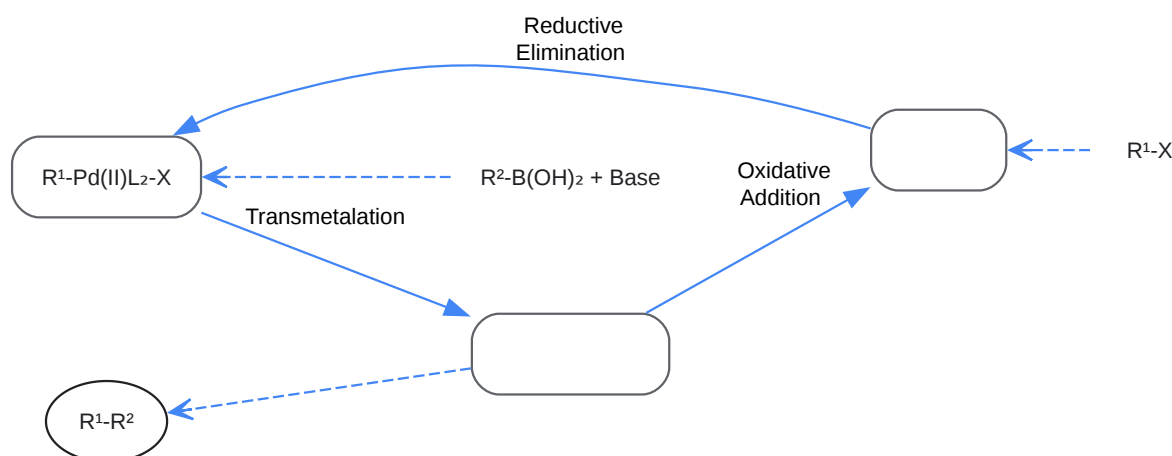
role in directing the reaction or influencing catalyst activity through chelation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.^[19]^[20]^[21] **2-Hydroxy-3-methylphenylboronic acid** serves as the organoboron partner, providing the 2-hydroxy-3-methylphenyl moiety.

Mechanism and Causality: The reaction proceeds via a catalytic cycle involving a palladium complex.^[19]^[20]

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base (e.g., K_2CO_3 , K_3PO_4), transfers its organic group to the palladium center.^[21] The base converts the boronic acid to a more nucleophilic boronate species, facilitating this step, which is often rate-determining.^[20] The ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the rate and selectivity of this step.^[22]^[23]
- **Reductive Elimination:** The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.^[19]



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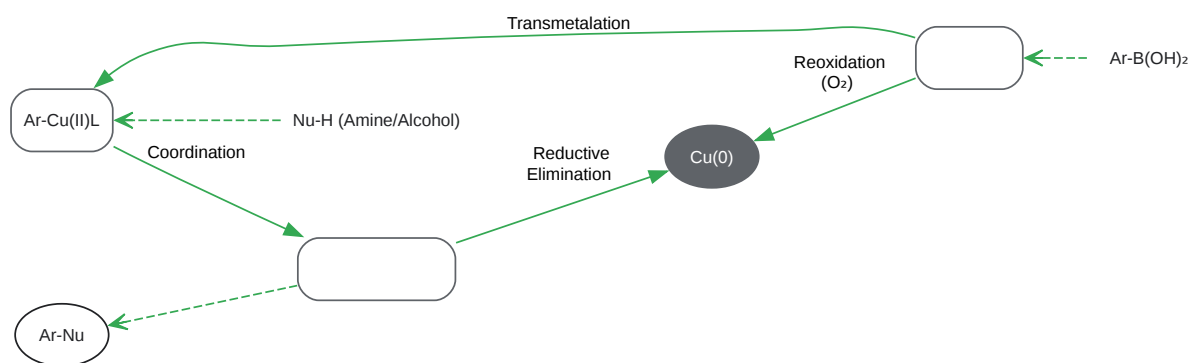
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling provides an efficient, often room-temperature, method for forming aryl C-N and C-O bonds using a copper catalyst.^{[24][25]} This reaction is an excellent alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

Mechanism and Causality: The mechanism involves a Cu(II) catalyst and proceeds in the presence of an oxidant, often atmospheric oxygen.^{[24][25]}

- **Ligand Exchange/Transmetalation:** The boronic acid reacts with the Cu(II) salt to form a copper-aryl intermediate.
- **Coordination:** The nucleophile (an amine, R_2NH , or alcohol, ROH) coordinates to the copper center.
- **Reductive Elimination:** The aryl group and the nucleophile couple, forming the C-N or C-O bond and a Cu(0) species.
- **Reoxidation:** The resulting Cu(0) is reoxidized to the active Cu(II) state by oxygen, completing the catalytic cycle.



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Caption: Proposed catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Saccharide Sensing

Boronic acids are renowned for their ability to reversibly bind with cis-1,2- or 1,3-diols, which are structural motifs ubiquitous in saccharides (sugars).^{[26][27][28]} This interaction forms stable five- or six-membered cyclic boronate esters.^[27] This property is the foundation for developing chemical sensors for saccharide detection, which is crucial for applications like continuous glucose monitoring.^{[26][28][29]}

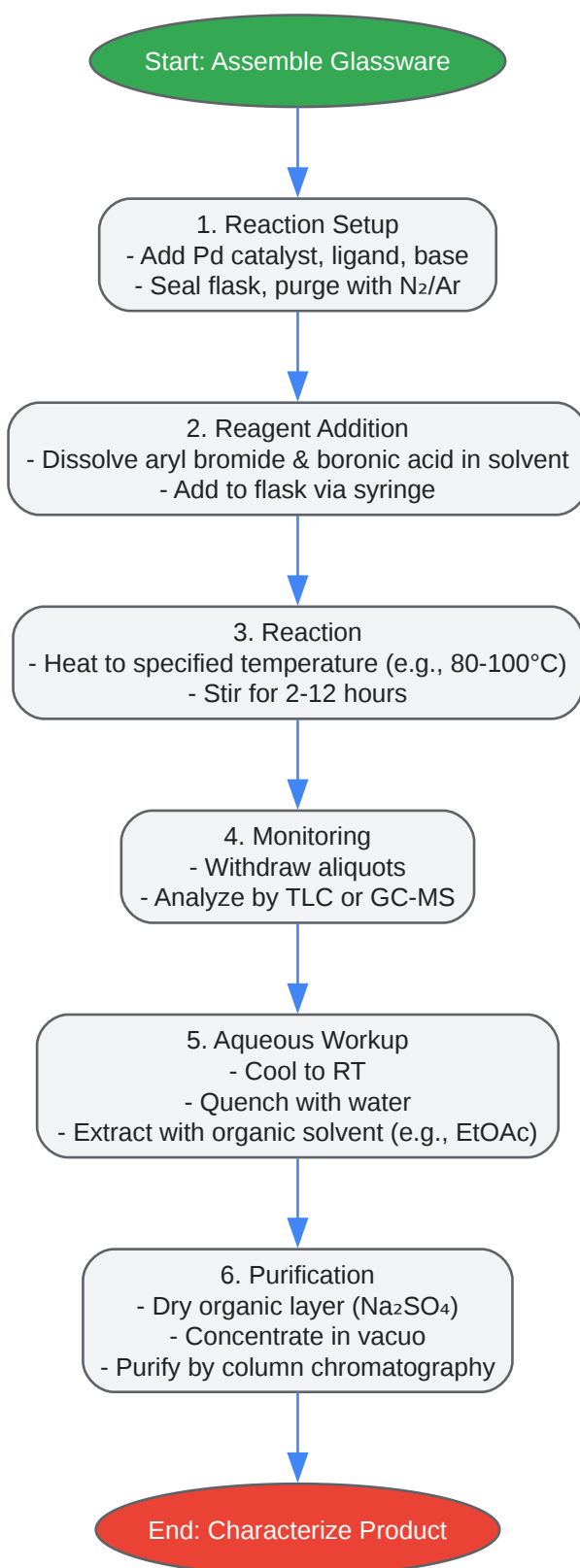
Sensing Mechanism: The binding event between **2-Hydroxy-3-methylphenylboronic acid** and a saccharide can be transduced into a measurable signal (e.g., a change in fluorescence or color). The binding is highly pH-dependent, as the boronic acid becomes more acidic upon forming the ester.^[26] The design of a sensor often involves coupling the boronic acid moiety to a fluorophore. The change in the electronic environment of the boron atom upon diol binding modulates the fluorescence output, allowing for quantitative detection.

Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling

This protocol provides a robust, generalized methodology for using **2-Hydroxy-3-methylphenylboronic acid** in a Suzuki-Miyaura coupling reaction. The causality behind each

step is explained to ensure scientific integrity and reproducibility.

Objective: To couple **2-Hydroxy-3-methylphenylboronic acid** with an aryl bromide (e.g., 4-bromotoluene) to synthesize the corresponding biaryl product.



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Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

- Reaction Setup (The Inert Environment):
 - To a flame-dried Schlenk flask, add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 2-5 mol%), a suitable base (e.g., K_2CO_3 , 2-3 equivalents), and the aryl bromide (1.0 equivalent).
 - Causality: Flame-drying removes adsorbed water, which can interfere with the catalytic cycle. The inert atmosphere (Nitrogen or Argon) is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. The base is essential for activating the boronic acid.[\[21\]](#)
- Reagent Addition (The Coupling Partners):
 - In a separate vial, dissolve **2-Hydroxy-3-methylphenylboronic acid** (1.1-1.5 equivalents) in a degassed solvent (e.g., Dioxane/Water mixture, Toluene, or DMF).
 - Transfer the boronic acid solution to the Schlenk flask via syringe.
 - Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
- Reaction Conditions (Driving the Transformation):
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).
 - Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Stirring ensures homogeneity.
- Workup and Purification (Isolating the Product):

- Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Causality: The aqueous workup removes the inorganic base and boron-containing byproducts. Column chromatography separates the desired product from unreacted starting materials and any side products.

Safety and Handling

Proper handling of **2-Hydroxy-3-methylphenylboronic acid** is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[\[30\]](#)[\[31\]](#)

Hazard Class	GHS Code	Statement
Acute Toxicity, Oral	H302	Harmful if swallowed. [8] [30]
Skin Corrosion/Irritation	H315	Causes skin irritation. [30] [31]
Eye Damage/Irritation	H319	Causes serious eye irritation. [30] [31]
STOT, Single Exposure	H335	May cause respiratory irritation. [30]

Handling Precautions:

- Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[\[32\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[31\]](#)[\[32\]](#)
- Avoid contact with skin and eyes.[\[32\]](#) In case of contact, rinse thoroughly with water.[\[30\]](#)

- Wash hands thoroughly after handling.

Storage Recommendations:

- Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).^{[7][8]}
- Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.^[8]

Conclusion

2-Hydroxy-3-methylphenylboronic acid is a highly valuable and versatile reagent in chemical synthesis. Its participation in robust C-C and C-heteroatom bond-forming reactions, coupled with its utility in the development of molecular sensors, makes it a powerful tool for researchers in drug discovery, materials science, and chemical biology. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount to unlocking its full synthetic potential.

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